Bibu 1361 dihydrochloride is a chemical compound recognized for its role as a selective inhibitor of the epidermal growth factor receptor kinase. This compound is particularly significant in the context of cancer research, especially concerning glioblastoma multiforme, where the epidermal growth factor receptor signaling pathway is implicated in tumor proliferation and survival. The chemical identifier for Bibu 1361 dihydrochloride is CAS 1643609-75-9, and its molecular formula is C22H29Cl3FN7. The compound exhibits a potent inhibitory activity with an IC50 value reported at approximately 0.038 ± 0.007 micromolar, indicating its effectiveness in blocking the activity of the epidermal growth factor receptor kinase .
Bibu 1361 dihydrochloride falls under the category of small organic molecules specifically designed to inhibit kinase activity. It is classified as a chemical compound that targets the epidermal growth factor receptor, which is crucial for various cellular processes including growth, survival, and differentiation. Its development stems from ongoing research into targeted cancer therapies, where inhibiting specific kinases can lead to better treatment outcomes for patients with cancers driven by aberrant signaling pathways .
The synthesis of Bibu 1361 dihydrochloride involves multiple steps that include the formation of key intermediates and subsequent reactions to yield the final product as a dihydrochloride salt. The detailed synthetic route typically encompasses:
The molecular structure of Bibu 1361 dihydrochloride features a complex arrangement that includes:
The structural data indicates that Bibu 1361 dihydrochloride possesses unique steric and electronic properties that facilitate its interaction with target proteins .
Bibu 1361 dihydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include strong acids or bases for substitution processes, along with oxidizing agents for redox transformations .
Bibu 1361 dihydrochloride functions primarily through the inhibition of the epidermal growth factor receptor kinase. The mechanism involves:
Bibu 1361 dihydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory applications where precise dosing and solubility are required .
Bibu 1361 dihydrochloride has diverse applications within scientific research:
Its specificity and potency make it an invaluable asset in both academic research settings and pharmaceutical development processes .
BIBU 1361 dihydrochloride (CAS 1643609-75-9) functions as a highly selective, ATP-competitive inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. The compound demonstrates exceptional inhibitory potency with a half-maximal inhibitory concentration (IC50) of 3 nM against EGFR, establishing it as one of the most potent small-molecule EGFR inhibitors documented in pharmacological literature [1] [3]. This inhibition occurs through direct binding to the kinase domain of EGFR, preventing autophosphorylation and subsequent activation of the receptor, which is constitutively active in numerous epithelial-derived malignancies. The molecular structure—N-(3-Chloro-4-fluorophenyl)-6-[4-[(diethylamino)methyl]-1-piperidinyl]-pyrimido[5,4-d]pyrimidin-4-amine dihydrochloride—confers precise spatial compatibility with EGFR's active site, contributing to its remarkable target affinity [1] [2].
In preclinical in vivo models, oral administration of BIBU 1361 dihydrochloride significantly inhibited the growth of established human xenograft tumors in athymic mice. This antitumor efficacy directly correlates with the compound's ability to suppress EGFR activation and downstream signaling cascades, confirming its biological relevance beyond biochemical assays [1] [3].
BIBU 1361 dihydrochloride exhibits a strong selectivity profile across the ErbB receptor family and broader tyrosine kinase landscape. While exceptionally potent against EGFR (IC50 = 3 nM), it shows approximately 100-fold reduced potency against ErbB2 (HER2/neu), evidenced by an IC50 of 290 nM [1] [3]. This differential is pharmacologically significant as ErbB2 heterodimerization represents a known resistance mechanism in EGFR-targeted therapies.
Critically, BIBU 1361 dihydrochloride maintains >10 μM IC50 values (indicating negligible activity) against a broad panel of unrelated tyrosine kinases, including Src, Abl, PDGFR, VEGFR, and FGFR [1]. This high selectivity minimizes off-target effects that could compromise therapeutic utility or lead to dose-limiting toxicities. Structural analysis suggests that the diethylaminomethyl-piperidinyl moiety contributes to this selectivity by sterically hindering binding to kinases with smaller or less flexible active sites [2].
Table 1: Selectivity Profile of BIBU 1361 Dihydrochloride Against Key Kinases
Kinase Target | IC50 Value | Selectivity Ratio (vs. EGFR) |
---|---|---|
EGFR | 3 nM | 1x |
ErbB2 (HER2) | 290 nM | ~100x |
Src family | >10 μM | >3,333x |
VEGFR2 | >10 μM | >3,333x |
PDGFRβ | >10 μM | >3,333x |
The primary pharmacological action of BIBU 1361 dihydrochloride—EGFR kinase inhibition—efficiently disrupts multiple oncogenic signaling cascades downstream of the receptor. Most notably, it blocks activation of the MAPK/ERK pathway, a critical driver of cellular proliferation and survival. Treatment with BIBU 1361 dihydrochloride reduces phosphorylation of MAPKK (MEK) and MAPK (ERK1/2), halting cell cycle progression in the G1 phase [1] [3].
Beyond MAPK, BIBU 1361 dihydrochloride significantly attenuates PI3K/Akt/mTOR signaling, a pathway central to cancer cell metabolism, growth, and evasion of apoptosis. Inhibition of EGFR prevents PIP3-mediated Akt membrane translocation and phosphorylation, subsequently reducing mTORC1 activity [7]. This dual pathway inhibition is particularly valuable in tumors with coexistent RAS and PI3K pathway dependencies.
Emerging evidence also implicates BIBU 1361 dihydrochloride in modulating STAT3 activation. EGFR inhibition reduces phosphorylation of STAT3 at Tyr705, preventing its dimerization, nuclear translocation, and transcriptional activity for genes promoting angiogenesis (e.g., VEGF) and immune evasion [7] [9]. This multi-pathway suppression creates a synergistic antitumor effect greater than isolated pathway inhibition.
Table 2: Downstream Signaling Effects of BIBU 1361 Dihydrochloride
Pathway | Key Effectors | Biological Consequences |
---|---|---|
MAPK/ERK | ↓ p-MEK, ↓ p-ERK | G1 cell cycle arrest; reduced proliferation |
PI3K/Akt/mTOR | ↓ p-Akt (Ser473), ↓ p-S6K | Impaired survival signaling; metabolic stress |
JAK/STAT | ↓ p-STAT3 (Tyr705) | Reduced angiogenesis; enhanced immunogenicity |
BIBU 1361 dihydrochloride exerts profound effects on cancer cell viability through mitochondrial apoptosis induction and autophagy modulation. By suppressing EGFR-driven survival signaling (particularly PI3K/Akt), the compound facilitates the activation of pro-apoptotic Bcl-2 family proteins (e.g., BIM, BAX). This triggers mitochondrial outer membrane permeabilization, cytochrome c release, and caspase-9/-3 activation, culminating in programmed cell death [7]. Studies in EGFR-dependent xenografts demonstrate increased caspase-3 cleavage and TUNEL positivity following treatment.
Simultaneously, BIBU 1361 dihydrochloride disrupts autophagic flux—a process cancer cells exploit under therapeutic stress. While initially inducing autophagosome formation (evidenced by LC3-I to LC3-II conversion), prolonged exposure impairs lysosomal degradation, leading to accumulation of damaged organelles and proteins. This dysfunctional autophagy transitions from cytoprotective to cytotoxic, contributing to tumor cell death [9]. The relationship between apoptosis and autophagy is context-dependent, with evidence suggesting crosstalk through pathways like AMPK/mTOR and p53 [7].
Notably, these mechanisms exhibit tumor cell specificity. Normal cells with low basal EGFR activity are significantly less affected by these cytotoxic processes, underpinning the compound's favorable therapeutic window observed in preclinical models.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1